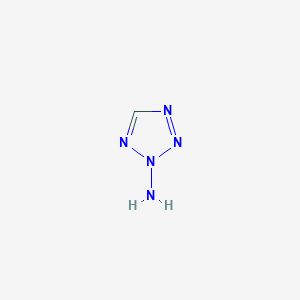

2H-Tetrazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

23579-43-3 |

|---|---|

Molecular Formula |

CH3N5 |

Molecular Weight |

85.07 g/mol |

IUPAC Name |

tetrazol-2-amine |

InChI |

InChI=1S/CH3N5/c2-6-4-1-3-5-6/h1H,2H2 |

InChI Key |

XJPANWOKBWZVHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(N=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2h Tetrazol 2 Amine and Its Derivatives

Direct Synthesis Routes to 2H-Tetrazol-2-amine Core Structure

The formation of the tetrazole ring, particularly the 2,5-disubstituted pattern found in many derivatives of this compound, is often achieved through cyclization reactions. These methods typically involve the construction of the five-membered ring from acyclic precursors.

The most prevalent method for synthesizing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govresearchgate.net This 1,3-dipolar cycloaddition is a powerful tool for forming the 5-substituted-1H-tetrazole, which can then be functionalized to produce 2H-tetrazole derivatives. nih.gov

The reaction mechanism involves the addition of an azide anion to the carbon-nitrogen triple bond of the nitrile. youtube.com This process is often facilitated by the activation of the nitrile with a Lewis acid or a Brønsted acid, which increases the electrophilicity of the nitrile carbon. youtube.com The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of the stable, aromatic tetrazole ring. youtube.comresearchgate.net While many cycloadditions are concerted, the nitrile-azide reaction is often considered a stepwise process. youtube.com Electron-withdrawing groups on the nitrile can enhance the reaction rate by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov

| Reactants | Catalyst/Acid | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzonitrile, Sodium Azide | Ammonium (B1175870) Chloride | DMF | Heating | 5-phenyl-1H-tetrazole | youtube.com |

| Aryl Nitriles, Sodium Azide | Cobalt(II) complex | Methanol | Reflux | 5-substituted 1H-tetrazoles | nih.gov |

| Aryl Nitriles, Sodium Azide | Co–Ni/Fe3O4@MMSHS | Not Specified | Mild conditions | 5-substituted 1H-tetrazoles | rsc.org |

| Sugar Azide, p-Toluenesulfonyl Cyanide | None (Thermal) | Not Specified | Heating | 1-substituted 5-sulfonyl tetrazole | nih.gov |

Alternative routes to tetrazoles involve condensation reactions where the azide moiety is generated in situ or introduced via a different functional group. For instance, amidines and guanidines can be transformed into tetrazole derivatives using a powerful diazotizing reagent like FSO₂N₃ in an aqueous environment. organic-chemistry.org This method provides a facile synthesis of tetrazoles under mild conditions. organic-chemistry.org Another approach involves the reaction of isonitriles with N,N-dibromoarylsulfonamides and sodium azide, which yields aminotetrazoles through a cascade reaction. organic-chemistry.org

While less common, the cycloaddition of arylcyanamides with azide sources represents a direct route to 5-amino-tetrazole derivatives. The cyanamide (B42294) group (-N-C≡N) can react with an azide, such as sodium azide, in a [3+2] cycloaddition manner, analogous to the nitrile reaction. This pathway directly installs an amino group at the 5-position of the tetrazole ring, which is a key structural feature of derivatives related to this compound.

To control the regioselectivity and improve the efficiency of tetrazole synthesis, various catalytic systems have been developed. Copper catalysts are particularly noteworthy for their ability to promote the N²-arylation of 5-substituted tetrazoles, leading to the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org For example, the use of [Cu(OH)(TMEDA)]₂Cl₂ facilitates the reaction between 5-substituted tetrazoles and arylboronic acids, affording 2,5-disubstituted tetrazoles with high regioselectivity. organic-chemistry.org Copper catalysts supported on magnetic nanoparticles have also been employed for the synthesis of 5-substituted 1H-tetrazoles from aryl nitriles and sodium azide, offering the advantage of easy catalyst recovery and reuse. nanomaterchem.com

Acidic conditions are crucial, particularly in non-catalyzed reactions, for activating the nitrile substrate. Protic acids, such as ammonium chloride, can protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by the azide anion. youtube.com This activation is a key step in driving the cycloaddition forward, especially for less reactive nitriles. youtube.comresearchgate.net

| Reaction Type | Catalyst/Acid | Reactants | Key Feature | Reference |

|---|---|---|---|---|

| N²-Arylation | [Cu(OH)(TMEDA)]₂Cl₂ | 5-substituted tetrazoles, Arylboronic acids | Highly regioselective for 2,5-disubstituted tetrazoles | organic-chemistry.org |

| Nitrile-Azide Cycloaddition | Ammonium Chloride (Brønsted Acid) | Benzonitrile, Sodium Azide | Activates nitrile for azide attack | youtube.com |

| Nitrile-Azide Cycloaddition | Fe₃O₄@SiO₂/aza-crown ether-Cu(ІІ) | Aryl nitriles, Sodium Azide | Reusable magnetic nanocatalyst | nanomaterchem.com |

| [3+2] Cycloaddition | Silver trifluoroacetate | Arenediazonium salts, Trimethylsilyldiazomethane | Regioselective synthesis of 2-aryl-2H-tetrazoles | nih.gov |

Cyclization Reactions for Tetrazole Ring Formation

Derivatization and Functionalization Strategies

Once the core tetrazole ring is formed, derivatization and functionalization strategies are employed to introduce various substituents and modify the compound's properties. For derivatives of this compound, functionalization can occur at the amino group or on the tetrazole ring itself.

A common strategy involves the alkylation of a pre-formed tetrazole ring. For example, 5-amino-2H-tetrazole can be N-alkylated at the 2-position of the tetrazole ring. In one synthetic route, this was achieved by reacting 5-aminotetrazole (B145819) with ethyl bromoacetate (B1195939) in the presence of a base like potassium hydroxide, yielding ethyl 2-(5-amino-2H-tetrazol-2-yl)acetate. tandfonline.com This intermediate can then be further modified; for instance, reaction with hydrazine (B178648) hydrate (B1144303) converts the ester into a hydrazide, which can then be cyclized to form other heterocyclic systems attached to the tetrazole core. tandfonline.com

The amino group of this compound itself is a prime site for functionalization. Standard methods for amine derivatization, such as acylation, can be applied. semanticscholar.org For example, the amino group of a related compound, 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine, was replaced with hydrazide or glycine (B1666218) amide moieties to generate new derivatives. doi.org Such modifications are crucial for exploring the structure-activity relationships of tetrazole-containing compounds.

Another advanced strategy is the direct C-H functionalization of the tetrazole ring or adjacent aryl groups. While challenging due to the inherent stability of the tetrazole ring, transition metal-catalyzed C-H activation provides a powerful method for introducing new bonds and functional groups without pre-functionalized starting materials. rsc.org

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 5-aminotetrazole | 1. KOH, 2. Ethyl bromoacetate | N-Alkylation | Ethyl 2-(5-amino-2H-tetrazol-2-yl)acetate | tandfonline.com |

| Ethyl 2-(5-amino-2H-tetrazol-2-yl)acetate | Hydrazine hydrate | Hydrazinolysis | 2-(5-amino-2H-tetrazol-2-yl)acetohydrazide | tandfonline.com |

| N-Boc-protected 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine | Trifluoroacetic acid | Deprotection | 2-Amino-N-[6-(5-phenyl-2H-tetrazol-2-yl)hexyl]acetamide | doi.org |

| Valsartan (B143634) (a 2H-tetrazole derivative) | Various phenols | Esterification | Ester derivatives of Valsartan | nih.govnih.gov |

Alkylation Reactions of Nitrogen Atoms

Alkylation of the tetrazole ring is a fundamental transformation that primarily occurs at the endocyclic nitrogen atoms. A significant challenge in the alkylation of 5-substituted tetrazoles is the general lack of regioselectivity. The reaction of a tetrazolate anion, formed in a basic medium, with an electrophile such as an alkyl halide typically leads to a mixture of two regioisomers: the 1-alkyl and 2-alkyltetrazoles. mdpi.comresearchgate.net The ratio of these isomers is influenced by several factors, including the electronic nature of the C5 substituent, the steric hindrance of the alkylating agent, and the specific reaction conditions employed. researchgate.net For instance, the alkylation of 5-nitrotetrazole salts with alkyl halides is known to predominantly yield N(2) regioisomers. researchgate.net

Alternative methods have been developed to achieve preferential formation of 2,5-disubstituted tetrazoles. One such method involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines. organic-chemistry.org This approach, along with one-pot 1,3-dipolar cycloaddition/diazotization sequences, provides a route to specific isomers from readily available nitriles. organic-chemistry.org

N-Benzylation Approaches

N-benzylation serves as a specific and well-studied example of tetrazole alkylation. The reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate results in the formation of two separable regioisomers: N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide. mdpi.comresearchgate.net Experimental results show a slight preference for the 2,5-disubstituted product, with the 2H-regioisomer forming in a 55% ratio compared to 45% for the 1H-regioisomer. mdpi.comresearchgate.net

Computational studies provide insight into this regioselectivity. Density Functional Theory (DFT) calculations indicate that the 2H-tautomer of the starting material is a stronger nucleophile (N = 5.13 eV) than the 1H-tautomer (N = 4.93 eV). mdpi.com This higher nucleophilicity of the N2 nitrogen atom favors the attack on the electrophilic benzyl bromide, leading to the observed product distribution. mdpi.com The 2,5-disubstituted product (2,5-AMT) also exhibits a smaller HOMO-LUMO energy gap compared to the 1,5-disubstituted product (1,5-AMT), suggesting greater reactivity and stability. mdpi.com

| Compound Name | Structure | Regioisomer | Yield Ratio | Melting Point (°C) |

|---|---|---|---|---|

| N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | 1,5-AMT | 1H | 45% | 104–106 |

| N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | 2,5-AMT | 2H | 55% | 88–90 |

Acylation Reactions of Amine Groups

The exocyclic amine group in this compound and its derivatives readily undergoes acylation to form the corresponding amides. thieme-connect.de This reaction is a common and important transformation in organic synthesis. thieme-connect.deresearchgate.net For example, the synthesis of valsartan derivatives, such as 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, involves the acylation of a secondary amine attached to the biphenyl-tetrazole scaffold. nih.gov In this structure, the nitrogen atom is acylated with a pentanoyl group, demonstrating the formation of an amide linkage. nih.gov Similarly, the starting material used in the N-benzylation studies discussed previously, N-benzoyl 5-(aminomethyl)tetrazole, is itself an example of an acylated aminotetrazole, featuring a benzoyl group on the exocyclic nitrogen. mdpi.comresearchgate.net

| Parent Structure Feature | Acyl Group | Resulting Functional Group | Reference Compound |

|---|---|---|---|

| 5-(aminomethyl)tetrazole | Benzoyl | Benzamide | N-benzoyl 5-(aminomethyl)tetrazole mdpi.comresearchgate.net |

| N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)amine | Pentanoyl | Pentanamide | Valsartan Derivative nih.gov |

Substitution Reactions for Modified Tetrazoles

Substitution reactions are key to modifying the tetrazole core, with the reactivity largely dictated by the nucleophilic nature of the ring's nitrogen atoms.

Nucleophilic Behavior of Nitrogen Atoms

The tetrazole ring contains four nitrogen atoms, each with a lone pair of electrons, making the ring system inherently nucleophilic. nih.gov This character is fundamental to its reactivity towards electrophiles, most notably in alkylation reactions. researchgate.net 5-Substituted tetrazoles exist in two tautomeric forms, 1H and 2H. mdpi.comnih.gov In solution, the 1H tautomer is generally the predominant form. nih.gov However, under basic conditions, the acidic N-H proton is removed to form a delocalized tetrazolate anion. mdpi.com This anion is a potent nucleophile that can react with various electrophiles. mdpi.com The attack can occur at different nitrogen atoms, leading to isomeric products. mdpi.com As established in computational studies, the nitrogen atoms in the 2H-tautomer exhibit stronger nucleophilicity than those in the 1H-form, which can influence the outcome of reactions like benzylation. mdpi.com The tetrazole moiety can also form multiple hydrogen bonds via the sigma-lone pairs on its four nitrogen atoms, further highlighting their electron-donating, nucleophilic character. nih.gov

Cross-Coupling Methodologies

Modern cross-coupling reactions provide highly efficient and selective methods for functionalizing tetrazoles, particularly at the N2 position. These methods often employ transition metal catalysts to forge new carbon-nitrogen or nitrogen-heteroatom bonds.

One notable method achieves the site-selective cross-coupling of the N2-position of tetrazoles with indoles. rsc.org This reaction proceeds under mild conditions at room temperature and is completed within minutes. rsc.org The key to its success and N2-selectivity is the in-situ generation of N2-iodotetrazole intermediates, which activate the indole (B1671886) for subsequent coupling. rsc.org

Palladium catalysis has also been utilized in a three-component coupling reaction to synthesize 2-allyltetrazoles. nih.gov This process involves the reaction of activated cyano compounds, allyl methyl carbonate, and trimethylsilyl (B98337) azide in the presence of a palladium catalyst, with a π-allylpalladium azide complex proposed as the key intermediate. nih.gov

Furthermore, copper-catalyzed methodologies have been developed for the highly regioselective N2-arylation of 5-substituted tetrazoles. organic-chemistry.org Using arylboronic acids as the coupling partner in the presence of a specific copper complex, this method affords 2,5-disubstituted tetrazoles with high selectivity. organic-chemistry.org A metal-free alternative for N2-arylation uses diaryliodonium salts, which are effective for a wide range of electron-rich and electron-deficient aryl groups. organic-chemistry.org

| Methodology | Catalyst/Reagent | Coupling Partner | Key Feature | Product Type |

|---|---|---|---|---|

| N2-Indole Coupling rsc.org | Not specified (via N2-iodotetrazole) | Indoles | N2-site-selectivity, mild conditions | N2-Indolyl-tetrazoles |

| Palladium-Catalyzed TCC nih.gov | Pd(dba)₃ / (2-furyl)₃P | Allyl methyl carbonate | Three-component reaction | 2-Allyltetrazoles |

| Copper-Catalyzed Arylation organic-chemistry.org | [Cu(OH)(TMEDA)]₂Cl₂ | Arylboronic acids | High regioselectivity for N2 | 2,5-Diaryl-tetrazoles |

| Metal-Free Arylation organic-chemistry.org | Diaryliodonium salts | Aryl groups from salt | Metal-free conditions | 2,5-Diaryl-tetrazoles |

Synthesis of Hybrid Compounds

The tetrazole ring is a valuable building block in the synthesis of hybrid compounds, where it is covalently linked to other pharmacologically relevant scaffolds, such as other heterocycles. The goal is often to create molecules with enhanced or novel biological activities.

A prominent class of such molecules are pyrazole-tetrazole hybrids. mdpi.com Several synthetic strategies exist for linking these two five-membered heterocycles. One approach begins with a precursor that already contains the pyrazole (B372694) ring, such as 4-aminoacetophenone. The amine function is first converted to a tetrazole ring using sodium azide and triethyl orthoformate. The resulting acetophenone (B1666503) tetrazole then undergoes further reactions, like condensation with benzaldehyde (B42025) to form a chalcone, which is subsequently cyclized with hydrazine to form the second pyrazole ring, ultimately linking the two heterocyclic systems via a phenyl group. mdpi.com

Another strategy involves constructing the tetrazole ring onto a pre-existing pyrazole-nitrile derivative. For example, 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles can be converted into 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives by reacting them with sodium azide and ammonium chloride in DMF. mdpi.com A similar approach has been used to create tetrapodal hybrid molecules, where a pyrazole-nitrile is treated with sodium azide and zinc bromide in water to form the tetrazole ring, which is then elaborated into a larger structure. mdpi.commdpi.com

| Starting Material Core | Tetrazole-Forming Reagents | Linkage Type | Reference |

|---|---|---|---|

| Aminophenyl-pyrazole | Sodium azide, triethyl orthoformate | Pyrazole-Phenyl-Tetrazole | mdpi.com |

| Pyrazole-carbonitrile | Sodium azide, ammonium chloride | Direct Pyrazole-Tetrazole | mdpi.com |

| Pyrazole-nitrile | Sodium azide, zinc bromide | Direct Pyrazole-Tetrazole | mdpi.commdpi.com |

Formation of Tetrazole-Acetamide Derivatives

The formation of an acetamide (B32628) derivative from this compound would theoretically proceed via a standard acylation reaction. This involves the treatment of the amine with an acetylating agent such as acetyl chloride or acetic anhydride, likely in the presence of a non-nucleophilic base to neutralize the acid byproduct.

While no specific literature detailing the synthesis of N-(2H-tetrazol-2-yl)acetamide was found, the general synthesis of related acetamides, such as N-(thiazol-2-yl)acetamide, involves refluxing the corresponding amine with acetyl chloride in a dry solvent like acetone. nih.gov A similar approach could be hypothesized for this compound. The reaction would involve the nucleophilic attack of the exocyclic amino group of this compound on the carbonyl carbon of the acetylating agent.

Hypothetical Reaction Scheme:

Reactants: this compound, Acetyl Chloride, Base (e.g., Pyridine)

Solvent: Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Product: N-(2H-tetrazol-2-yl)acetamide

A data table for such a reaction would typically include entries for the acetylating agent, base, solvent, reaction temperature, time, and yield. However, due to the lack of specific experimental data in the literature, a detailed table cannot be constructed.

Synthesis of 2-Halo-2H-azirine Derivatives with Tetrazole Substituents

The synthesis of 2-halo-2H-azirines bearing a tetrazole substituent has been achieved, providing a template for how a this compound moiety might be incorporated. The established methodology involves the thermolysis of haloazidoalkenes. nih.gov Specifically, 2-halo-2-(tetrazol-5-yl)-2H-azirines are formed in high yields by heating the corresponding haloazidoalkenes in toluene (B28343) at 90 °C for 2–3 hours. nih.gov

This synthesis proceeds through a non-classical Wittig reaction to form the haloazidoalkene precursor, followed by thermal decomposition which leads to the formation of the highly reactive 2H-azirine ring. nih.gov

General Reaction Pathway:

Precursor Synthesis: Reaction of a tetrazol-5-yl-phosphorus ylide with an N-halosuccinimide and trimethylsilyl azide (TMSN₃) to yield a haloazidoalkene.

Cyclization: Thermolysis of the haloazidoalkene in a suitable solvent.

The following table summarizes the synthesis of various 2-halo-2-(1-benzyl-1H-tetrazol-5-yl)-2H-azirines, which serves as the closest available model in the literature.

| Precursor (Haloazidoalkene) | Product (2-Halo-2H-azirine) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| (Z)-Ethyl 2-azido-3-(1-benzyl-1H-tetrazol-5-yl)-3-chloroacrylate | Ethyl 2-(1-benzyl-1H-tetrazol-5-yl)-2-chloro-2H-azirine-3-carboxylate | Toluene, 90 °C, 2-3 h | 97 | nih.gov |

| (Z)-1-(1-Benzyl-1H-tetrazol-5-yl)-2-azido-1-chloro-3,3-dimethylbut-1-ene | 2-(1-Benzyl-1H-tetrazol-5-yl)-2-chloro-3-neopentyl-2H-azirine | Toluene, 90 °C, 2-3 h | 99 | nih.gov |

| (Z)-1-(1-Benzyl-1H-tetrazol-5-yl)-2-azido-1-bromo-3,3-dimethylbut-1-ene | 2-(1-Benzyl-1H-tetrazol-5-yl)-2-bromo-3-neopentyl-2H-azirine | Toluene, 90 °C, 2-3 h | 85 | nih.gov |

Reaction Condition Optimization for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. For the synthesis of tetrazoles, particularly those formed through cyclization, temperature and solvent choice are key parameters.

Temperature Control in Cyclization Reactions

Temperature control is critical in the synthesis of tetrazoles as it can influence reaction rate, selectivity between isomers (e.g., 1H- versus 2H-tetrazoles), and the stability of the final product. For the cyclization of aminoguanidine (B1677879) derivatives to form aminotetrazoles, the reaction with nitrous acid is typically performed at low temperatures (e.g., 0-5 °C) to control the diazotization step and prevent decomposition of the diazonium intermediate. ijisrt.com

In the synthesis of 2-halo-2-(tetrazol-5-yl)-2H-azirines, the cyclization of the haloazidoalkene precursor is achieved through thermolysis at a specific temperature. The reaction in toluene at 90 °C provides high yields, while attempts at using other solvents like n-heptane at different temperatures led to complex mixtures and degradation products, highlighting the importance of precise temperature management. nih.gov

A study on the thermal characteristics of 5-amino tetrazole (HAT), a related compound, showed that exposure to high temperatures (85 °C) and humidity can lead to changes in its chemical structure and a reduction in its heat of reaction, indicating potential degradation. researchgate.net This underscores the need for careful temperature control not only during synthesis but also in the handling and storage of aminotetrazole compounds.

Solvent Effects on Reaction Yield and Purity

The choice of solvent can significantly impact the yield and purity of tetrazole synthesis by affecting the solubility of reactants, the stability of intermediates, and the reaction pathway.

In the synthesis of 2-halo-2-(tetrazol-5-yl)-2H-azirines, the solubility of the haloazidoalkene precursor was a critical factor. nih.gov The use of n-heptane, a low-solubility solvent for the precursor, resulted in complex mixtures and degradation. In contrast, toluene proved to be an effective solvent, leading to high yields of the desired 2H-azirine. nih.gov

For the general synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, various solvent systems have been explored. Water has been used as a solvent with zinc salts as catalysts, offering an environmentally benign option. organic-chemistry.org Other studies have utilized polar aprotic solvents like DMF or DMSO, particularly for microwave-assisted syntheses. rsc.org The choice of solvent often depends on the specific substrates and the catalyst being used. For instance, a cobalt(II)-complex catalyzed synthesis of 1H-tetrazoles from organonitriles and sodium azide was optimized in DMSO at 110 °C.

The synthesis of 2-aryl-5-amino-2H-tetrazoles from aryldiazonium salts and guanidines is performed under mild conditions, but the specific solvent effects on yield and purity were not detailed in the available literature. organic-chemistry.org

Spectroscopic and Structural Characterization Studies of 2h Tetrazol 2 Amine and Analogues

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for the detailed analysis of tetrazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools used to confirm the synthesis and purity of these compounds and to study their structural features. nih.govresearchgate.netnih.gov

NMR spectroscopy is a powerful tool for probing the structure of tetrazoles by providing information on the chemical environment of various nuclei, primarily ¹H and ¹³C. ox.ac.ukipb.pt For complex heterocyclic systems, advanced 1D and 2D NMR techniques are often employed for complete structural assignment. ipb.pt

The ¹H NMR spectrum of 2H-Tetrazol-2-amine is expected to be relatively simple, characterized by two main signals.

Tetrazole Ring Proton (C5-H): A single proton is attached to the carbon atom of the tetrazole ring. In related 5-substituted-1H-tetrazole structures, the chemical shift for this proton typically appears in the downfield region. For instance, in 1-(phenyl)-1H-tetrazole, this proton signal is observed as a singlet at δ 8.20 ppm. rsc.org This significant downfield shift is attributed to the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic heterocyclic ring.

Amine Protons (NH₂): The two protons of the primary amine group are expected to produce a signal in the range of δ 0.5-5.0 ppm. libretexts.org The exact chemical shift and appearance (broad or sharp) of the NH₂ signal are highly dependent on factors such as solvent, concentration, and temperature, due to variable hydrogen bonding and chemical exchange rates. libretexts.org The presence of the amine protons can be confirmed by a D₂O exchange experiment, which would cause the NH₂ signal to disappear from the spectrum. libretexts.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH (Tetrazole Ring) | ~ 8.0 - 8.2 | Singlet | Downfield due to deshielding by ring nitrogens. rsc.org |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, only one carbon signal is expected.

Tetrazole Ring Carbon (C5): The single carbon atom in the tetrazole ring is attached to the exocyclic amine group and is situated between two nitrogen atoms. In various 5-substituted phenyl-1H-tetrazoles, the resonance for the tetrazole ring carbon (C5) is typically observed in the range of δ 153-156 ppm. rsc.org For example, in 5-phenyl-1H-tetrazole, the C5 signal appears at δ 155.93 ppm. rsc.org This downfield chemical shift is characteristic of a carbon atom in a highly electron-deficient environment within a nitrogen-rich heterocycle. Carbons directly attached to a nitrogen atom typically appear in the 10-65 ppm range, but the aromatic and electron-deficient nature of the tetrazole ring shifts this carbon significantly further downfield. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shift for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|

| C 5 (Tetrazole Ring) | ~ 153 - 156 |

Beyond ¹H and ¹³C, NMR spectroscopy of other nuclei, particularly nitrogen (¹⁴N and ¹⁵N), can offer profound structural insights for nitrogen-rich compounds like this compound. huji.ac.ililpi.com The molecule contains five nitrogen atoms in chemically distinct environments: four within the tetrazole ring and one in the exocyclic amine group.

¹⁵N NMR: This technique is particularly valuable as ¹⁵N is a spin-½ nucleus, which generally yields sharp signals, facilitating precise chemical shift determination and observation of coupling constants. nih.gov Although ¹⁵N has a low natural abundance, techniques like Heteronuclear Multiple-Bond Correlation (HMBC) can be used to obtain ¹⁵N chemical shifts indirectly. nih.gov Each of the five nitrogen atoms in this compound would give a distinct resonance, providing a unique fingerprint of the molecule's electronic structure.

¹⁴N NMR: While ¹⁴N is the most abundant nitrogen isotope, it is a quadrupolar nucleus (spin > ½). This property often leads to broad NMR signals, which can make spectral interpretation challenging. huji.ac.il However, for symmetric molecules, sharper signals can sometimes be obtained.

The application of multinuclear NMR would be crucial for distinguishing between different isomers and for studying the electronic effects of the amino group on the tetrazole ring. southampton.ac.uknih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tu.edu.iq The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the amine group and the tetrazole ring. wpmucdn.comtandfonline.com

The assignment of vibrational modes can be complex but provides a detailed picture of the molecular structure. Studies on analogues like 2-methyl-2H-tetrazol-5-amine (2MTA) provide a strong basis for these assignments. uc.ptnih.gov

N-H Vibrations: Primary amines typically show two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgwpmucdn.com A strong NH₂ scissoring (bending) vibration is expected between 1550 and 1650 cm⁻¹. libretexts.org Additionally, an NH₂ wagging mode can be observed, which in the case of matrix-isolated 2MTA, appears around 760 cm⁻¹. uc.ptnih.gov

C-H Vibrations: A C-H stretching vibration for the proton attached to the tetrazole ring is expected above 3000 cm⁻¹. tu.edu.iq

Tetrazole Ring Vibrations: The tetrazole ring itself has a series of characteristic skeletal vibrations. These include C=N and N=N stretching modes, which typically appear in the 1400-1600 cm⁻¹ region. rsc.org N-N stretching and various ring deformation modes occur at lower frequencies in the fingerprint region. researchgate.net In studies of 2MTA, various ring stretching and deformation modes were assigned throughout the 900-1500 cm⁻¹ region. uc.pt

Table 3: Expected IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | 3200 - 3500 | Medium |

| C-H Stretch (Ring) | > 3000 | Medium-Weak |

| N-H Scissoring (Bending) | 1550 - 1650 | Strong |

| C=N / N=N Ring Stretching | 1400 - 1600 | Medium-Strong |

| Ring Skeletal Vibrations | 900 - 1500 | Medium |

Mass Spectrometry (MS)

Mass spectrometry studies of this compound and its derivatives reveal characteristic fragmentation patterns dominated by the inherent instability of the tetrazole ring. A common fragmentation pathway involves the elimination of a molecule of nitrogen (N₂). mdpi.com For instance, the mass spectrum of 2-methyl-5-phenyl-2H-tetrazole shows a weak molecular ion peak, with the base peak resulting from the loss of nitrogen. mdpi.com

In the high-resolution mass spectrometry analysis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, fragmentation of the protonated molecule was observed even in the source. The most intense signal corresponded to the [M + H–N₂]⁺ ion. mdpi.com Further fragmentation through tandem analysis induced the elimination of a second nitrogen molecule, resulting in an ion with the formula C₁₂H₁₀N⁺. mdpi.com This sequential loss of dinitrogen is a noted characteristic for 5-aryl(heteroaryl)tetrazoles. mdpi.com The electron ionization mass spectrum of 5-Amino-2-methyl-2H-tetrazole has also been documented, providing reference data for simple analogues. nist.gov

Below is a summary of the mass spectrometry data for a representative analogue.

Table 1: Mass Spectrometry Data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine

| Ion | m/z (Observed) | Molecular Formula | Note |

|---|---|---|---|

| [M+H]⁺ | - | C₁₂H₁₀N₅⁺ | Weak or absent |

| [M+H–N₂]⁺ | 196.08716 | C₁₂H₁₀N₃⁺ | Base Peak |

| [M+H–2N₂]⁺ | 168.08091 | C₁₂H₁₀N⁺ | Observed in tandem MS |

UV-Vis Spectroscopy

The electronic absorption spectra of this compound analogues are characterized by multiple absorption bands in the ultraviolet region. The UV-Vis spectrum of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, recorded in ethanol, displays three primary absorption bands. mdpi.com The long-wavelength band exhibits a distinct vibrational structure. mdpi.com Quantum-chemical calculations using Time-Dependent Density Functional Theory (TD-SCF DFT) have shown good agreement with the experimental spectra for these types of compounds. mdpi.com

UV-Vis spectroscopy is also employed to study the complexing properties of tetrazole derivatives with metal cations, where changes in the absorption spectra upon titration can be used to determine the stoichiometry and stability of the resulting complexes. researchgate.net

The experimental UV-Vis absorption data for an analogue are presented below.

Table 2: UV-Vis Absorption Data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in Ethanol

| λmax (nm) | εmax (L mol⁻¹ cm⁻¹) |

|---|---|

| 274 | 23,600 |

| 236 | 26,200 |

| 202 | ~40,000 |

Crystallographic Analysis and Solid-State Architecture

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the molecular structure and solid-state architecture of this compound and its analogues. mdpi.commdpi.com These studies provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice.

For example, the crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was determined to belong to the orthorhombic space group Pnma. tandfonline.comresearchgate.net In another study, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol was found to crystallize in the triclinic system with two independent molecules in the asymmetric unit, which differ in the orientation of the 2-methylpropan-2-ol group. nih.gov The successful synthesis and single crystal analysis of several tetrazole derivatives have been reported, confirming their molecular structures and providing insights into their biological potential. nih.gov

A summary of crystallographic data for selected this compound analogues is provided in the table below.

Table 3: Crystallographic Data for Selected this compound Analogues

| Compound | Formula | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|---|

| 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine | C₄H₆N₈O | Orthorhombic | Pnma | a = 6.9604(4) Å, b = 18.3620(8) Å, c = 5.8560(3) Å |

| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol | C₅H₁₁N₅O | Triclinic | P-1 | a = 8.2472(19) Å, b = 9.731(2) Å, c = 10.087(2) Å, α = 90.30(1)°, β = 96.228(10)°, γ = 96.259(10)° |

A defining feature of the solid-state architecture of this compound and its analogues is the presence of extensive intermolecular hydrogen bonding networks. khanacademy.orgyoutube.com The amino group and the nitrogen atoms of the tetrazole ring act as effective hydrogen bond donors and acceptors, respectively.

In the crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, intermolecular hydrogen bonds of the N-H···N type are observed. tandfonline.comresearchgate.net Similarly, the crystal packing of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol is stabilized by a three-dimensional network of hydrogen bonds, including O—H···O, N—H···O, and N—H···N interactions. nih.gov These interactions link the molecules into robust supramolecular assemblies. nih.gov The analysis of crystal structures of various tetrazole derivatives often reveals hydrogen bridges between an amine N-H group and a tetrazole nitrogen atom of an adjacent molecule. nih.gov

The directional nature of intermolecular hydrogen bonds frequently leads to the formation of well-defined two-dimensional (2D) molecular layers in the crystal structures of tetrazole derivatives. In the solid state of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, the N-H···N hydrogen bonds connect the molecules into wave-like 2D layers. tandfonline.comresearchgate.net Such layered arrangements are a common supramolecular motif in compounds capable of forming multiple, directional non-covalent interactions. These layered structures can be further stabilized by other interactions, such as π-stacking, to build the final three-dimensional crystal architecture.

In addition to hydrogen bonding, π-interactions play a crucial role in the crystal packing of aromatic and heteroaromatic tetrazole analogues. These interactions can occur between the tetrazole ring and other aromatic systems within the molecule or in adjacent molecules. Data mining of the Cambridge Structural Database (CSD) has shown that π–π interactions between tetrazole and phenyl rings are common, with T-shaped (edge-to-face) and parallel-displaced stacking arrangements being predominant. nih.gov

For 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, the presence of a strong π-interaction was confirmed through quantum chemical calculations and noncovalent interaction analysis. tandfonline.comresearchgate.net In other complex structures, π–π stacking interactions have been observed between pairs of tetrazole rings, contributing to the cohesion of the crystal lattice. researchgate.net

Planarity of Tetrazole Ring in Crystal Structures

The planarity of the tetrazole ring is a critical aspect of its structural chemistry, influencing molecular packing, aromaticity, and interactions. X-ray crystallography studies on various analogues of this compound consistently demonstrate the planarity of the five-membered tetrazole ring. This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons, which confers aromatic character to the ring system.

In a study of 2-adamantyl-5-aryl-2H-tetrazoles, X-ray structural analysis confirmed that the 2H-tetrazole ring is a planar, highly aromatic system. nih.gov The degree of coplanarity between the tetrazole ring and its substituents can vary. For instance, in the aforementioned 2-adamantyl-5-aryl-2H-tetrazoles, the dihedral angle between the planes of the benzene (B151609) and tetrazole rings is small, suggesting potential π-π conjugation between these unsaturated fragments. nih.gov

Computational studies on compounds such as 2-methyl-2H-tetrazol-5-amine also support the planar structure of the tetrazole ring. uc.pt In this molecule, both the methyl carbon and the amine nitrogen atoms are predicted to lie in the plane of the ring. uc.pt The crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol further provides an example of a this compound analogue where the molecular conformation is influenced by its substituents. nih.gov

The table below summarizes key crystallographic data for selected analogues of this compound, highlighting the structural parameters of the tetrazole ring.

| Compound Name | Crystal System | Space Group | Key Structural Feature |

| 2-Adamantyl-5-aryl-2H-tetrazoles | - | - | The 2H-tetrazole ring is a planar, highly aromatic system. nih.gov |

| 5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine | Orthorhombic | Pnma | The dihedral angle between the tetrazole and oxadiazole rings is 120.996°. tandfonline.com |

| 1-(5-Amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol | Triclinic | P | Two independent molecules are present in the asymmetric unit. nih.gov |

| 2-Methyl-2H-tetrazol-5-amine | - | - | Theoretical calculations show a planar tetrazole ring. uc.pt |

X-ray Powder Diffraction Analysis

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique used for the characterization of crystalline materials. omicsonline.orgmdpi.com It provides comprehensive information about the phase composition, crystal structure, and physical properties of a powdered sample. omicsonline.org An XRPD pattern, or diffractogram, is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). This pattern is unique to a specific crystalline compound, acting as a "fingerprint" for its identification. omicsonline.org

For a novel compound like this compound, XRPD analysis would be a crucial step in its solid-state characterization. The technique can be employed to:

Phase Identification: The obtained diffractogram can be compared with databases of known diffraction patterns to confirm the identity and purity of the synthesized compound.

Crystallinity Assessment: XRPD can distinguish between crystalline and amorphous phases and can be used to determine the degree of crystallinity in a sample.

Unit Cell Determination: The positions of the diffraction peaks in the pattern are directly related to the dimensions of the unit cell of the crystal lattice. This information is fundamental for a complete structural elucidation. omicsonline.org

Structural Refinement: Advanced analysis of XRPD data, often using techniques like Rietveld refinement, can be used to refine the crystal structure of the compound.

While single-crystal X-ray diffraction provides the most detailed structural information, XRPD is often more practical as it does not require the growth of large single crystals and can be performed on polycrystalline powders. omicsonline.org A representative XRPD diffractogram for a crystalline organic compound is shown below.

| 2θ (degrees) | Intensity (a.u.) |

| 10.5 | 800 |

| 15.2 | 450 |

| 21.0 | 1000 |

| 25.8 | 600 |

| 28.3 | 750 |

Note: The data in this table is hypothetical and serves as an illustration of a typical XRPD pattern. Specific experimental data for this compound is not available in the consulted literature.

Computational and Theoretical Chemistry of 2h Tetrazol 2 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of tetrazole systems. Extensive calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), have been utilized to explore various aspects of these molecules.

Theoretical calculations on tetrazole derivatives, such as 2-methyl-2H-tetrazol-5-amine, have been performed to determine their optimized molecular geometries. These studies indicate that the tetrazole ring itself is planar. In the case of 2-methyl-2H-tetrazol-5-amine, the methyl carbon and the amine nitrogen atoms are also found to lie within this plane. However, the amine group is described as being pyramidalized. The planarity of the tetrazole ring is a common feature observed in crystal structures of various tetrazole derivatives, highlighting the aromatic character of the ring system acs.org.

| Parameter | Value (for 2-methyl-2H-tetrazol-5-amine) |

| Tetrazole Ring Geometry | Planar |

| Amine Group Geometry | Pyramidal |

| H-N(-C)-H Dihedral Angle | 135.9° |

Tautomerism is a significant characteristic of tetrazole compounds. For 2H-tetrazol-2-amine, amino-imino tautomerism is a key consideration. Computational studies on the related 2-methyl-2H-tetrazol-5-amine have explored the relative energies of different tautomers. These calculations help in predicting the most stable forms of the molecule. For instance, the hydrogen can shift from the amino group to various positions on the tetrazole ring, leading to several possible imine or aminide tautomers uc.pt.

In the gas phase, the 2H-tautomer of unsubstituted tetrazole is the predominant form. For substituted tetrazoles, the nature and position of the substituent, as well as the solvent, can influence the tautomeric equilibrium. Theoretical studies on 5-amino-tetrazole have shown that in the gas phase, the 2H-amino tautomer is the most energetically favored.

Below is a table showing the calculated relative energies for the tautomers of 2-methyl-2H-tetrazol-5-amine, which serves as a model for understanding the tautomerism in this compound.

| Tautomer | Relative Energy (kJ mol⁻¹) |

| 2-methyl-2H-tetrazol-5-amine | 0.0 |

| 2-methyl-1,2-dihydro-5H-tetrazol-5-imine (A) | +58.7 |

| 2-methyl-1,2-dihydro-5H-tetrazol-5-imine (B) | +48.2 |

| 3-methyl-1H-tetrazol-3-ium-5-aminide | +61.1 |

| 2-methyl-3H-tetrazol-2-ium-5-aminide | +111.9 |

The electronic structure of tetrazole derivatives has been a subject of theoretical investigations to understand their reactivity and electronic properties. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively.

| Compound Series | Calculated HOMO-LUMO Gap (eV) |

| Novel Tetrazole Hybrids | 4.78 - 4.89 |

Non-covalent interactions, particularly π-interactions, play a vital role in the structure and function of molecular systems. In tetrazole derivatives, both π-π stacking and other forms of π-interactions, such as NH-π interactions, have been investigated using quantum chemical methods.

In studies of 2-arylphenyl-1H-tetrazoles, energy decomposition analysis has revealed that through-space NH–π and π–π interactions contribute significantly to the properties of these molecules nih.gov. Similarly, the planarity of the tetrazole ring in compounds like 2-adamantyl-5-aryl-2H-tetrazoles suggests the possibility of π–π conjugation between the tetrazole and aryl rings, which influences their electronic properties researchgate.net. These computational studies help in understanding the intermolecular forces that govern the packing of these molecules in the solid state and their interactions with biological targets. Data mining of the Cambridge Structural Database has shown that for interactions between the tetrazole ring and phenyl rings, T-shaped edge-to-face and parallel-displaced stacking arrangements are predominant.

Electronic Structure Analysis

Theoretical Prediction of Chemical Phenomena

Computational chemistry is instrumental in predicting the chemical behavior of molecules, including their reactivity and decomposition pathways. For tetrazoles, which are known for their high nitrogen content and energetic nature, understanding their thermal and photochemical stability is of particular interest.

Theoretical studies on the thermal decomposition of tetrazole have shown that the process is complex, involving interconversion between different tautomers acs.org. The unimolecular elimination of molecular nitrogen (N₂) is predicted to be a dominant decomposition pathway acs.org.

In the case of 2-methyl-2H-tetrazol-5-amine, UV irradiation has been shown to induce several photochemical processes uc.pt. These include:

Tautomerization to a mesoionic aminide.

Nitrogen elimination , leading to the formation of a diazirene derivative.

Ring cleavage , resulting in the production of methyl azide (B81097) and cyanamide (B42294).

These theoretical predictions of decomposition pathways are crucial for assessing the stability and potential hazards associated with tetrazole compounds, as well as for understanding their reactivity under different conditions.

Photochemical Processes and Photoproduct Identification

The photochemistry of 2-methyl-2H-tetrazol-5-amine (2MTA), isolated in a solid argon matrix at low temperatures, has been investigated through in situ UV irradiation. uc.ptnih.gov These experimental studies, supported by extensive DFT(B3LYP)/6-311++G(d,p) calculations, have identified three primary photochemical processes upon irradiation with light of λ > 235 nm. uc.ptnih.gov

The primary photochemical pathways are:

Tautomerization : This process leads to the formation of the mesoionic compound 3-methyl-1H-tetrazol-3-ium-5-aminide. uc.ptnih.gov

Nitrogen Elimination : This pathway results in the production of 1-methyl-1H-diazirene-3-amine. uc.ptnih.gov

Ring Cleavage : This process yields methyl azide and cyanamide. uc.ptnih.gov

Following these initial transformations, secondary photochemical reactions have been observed, leading to the formation of methylenimine and isocyanidric acid. uc.ptnih.gov The identification of these photoproducts was achieved through infrared spectroscopy, with the experimental vibrational frequencies showing good agreement with the calculated values for the proposed structures.

| Primary Photochemical Process | Identified Photoproducts |

|---|---|

| Tautomerization | 3-methyl-1H-tetrazol-3-ium-5-aminide |

| Nitrogen Elimination | 1-methyl-1H-diazirene-3-amine |

| Ring Cleavage | Methyl azide and Cyanamide |

Evaluation of Reaction Pathways and Mechanisms

Computational studies have been instrumental in elucidating the reaction pathways and underlying mechanisms of the observed photochemical transformations of 2-methyl-2H-tetrazol-5-amine. The photochemically induced opening of the tetrazole ring is a facile process. uc.pt The weakest bonds within the tetrazole ring of 2MTA are the N1–N2, N2–N3, and N4–C5 bonds, which are the formal single bonds and are therefore more susceptible to photochemical cleavage. uc.pt

Two primary ring-opening mechanisms have been proposed based on theoretical calculations:

[2+3] Cycloelimination : The simultaneous cleavage of the N1–N2 and N4–C5 bonds leads to the formation of methyl azide and cyanamide. uc.pt

Nitrogen Extrusion : An alternative pathway involves the breaking of the N2–N3 and N4–C5 bonds. This can result in the formation of either the cyclic 1-methyl-1H-diazirene-3-amine or the open-ring 1-methyl-nitrilimine-3-amine, with the concurrent release of molecular nitrogen. uc.pt

Further studies comparing the photochemistry of 1-methyl-(1H)-tetrazole-5-amine and 2-methyl-(2H)-tetrazole-5-amine have revealed significant differences in their reaction pathways. nih.govacs.org While both isomers can lead to a common diazirine intermediate that subsequently converts to 1-amino-3-methylcarbodiimide, the formation of a nitrile imine is observed exclusively from the photolysis of the 2-methyl isomer. nih.govacs.org This suggests that the 2H-tetrazole structure provides a direct route to nitrile imine intermediates. nih.govacs.org

| Proposed Mechanism | Bonds Cleaved | Resulting Products |

|---|---|---|

| [2+3] Cycloelimination | N1–N2 and N4–C5 | Methyl azide, Cyanamide |

| Nitrogen Extrusion | N2–N3 and N4–C5 | 1-methyl-1H-diazirene-3-amine or 1-methyl-nitrilimine-3-amine, N₂ |

Conformational Analysis

Theoretical calculations on 2-methyl-2H-tetrazol-5-amine have provided insights into its conformational preferences. uc.pt Computational studies have shown that the tetrazole ring itself is planar. uc.pt Furthermore, the calculations indicate that both the carbon atom of the methyl group and the nitrogen atom of the amine group lie within the plane of the tetrazole ring. uc.pt

A key conformational feature of the amine group is its pyramidalization. uc.pt The calculated H–N(–C)–H dihedral angle is predicted to be 135.9°. uc.pt However, experimental observations of the NH₂ wagging mode frequency in the matrix-isolated state suggest that the amine group becomes slightly more planar in the solid argon matrix compared to the gas phase, likely due to matrix-packing effects. uc.pt

| Structural Feature | Computational Finding |

|---|---|

| Tetrazole Ring | Planar |

| Methyl Carbon and Amine Nitrogen Position | In the plane of the ring |

| Amine Group Geometry | Pyramidalized |

| Calculated H–N(–C)–H Dihedral Angle | 135.9° |

Chemical Reactivity and Mechanistic Investigations Involving 2h Tetrazol 2 Amine

Substitution Reaction Mechanisms

Substitution reactions involving the amino group of 2H-tetrazol-2-amine are anticipated to proceed through mechanisms typical for primary amines. The lone pair of electrons on the exocyclic nitrogen atom makes it a potential nucleophile.

In a hypothetical SN2 reaction, the nitrogen atom of the amino group would attack the electrophilic carbon of a substrate, leading to the displacement of a leaving group. The reaction would proceed in a single, concerted step with an inversion of stereochemistry at the electrophilic carbon, provided it is a chiral center. Theoretical and computational studies on SN2 reactions involving various nucleophiles and substrates provide a framework for understanding this potential reactivity. mdpi.comnih.gov For instance, computational analyses using Density Functional Theory (DFT) have been employed to model the potential energy surfaces of SN2 reactions, elucidating the transition states and reaction kinetics. mdpi.com

Table 1: Postulated SN2 Reaction of this compound with an Alkyl Halide

| Reactants | Electrophile | Nucleophile | Proposed Product | Mechanism |

| This compound + R-X | R-X (Alkyl Halide) | This compound | N-alkyl-2H-tetrazol-2-amine | SN2 |

It is important to note that the reactivity would be influenced by steric hindrance around the electrophilic center and the nature of the solvent. Polar aprotic solvents are known to favor SN2 reactions.

Oxidation Pathways and Products

The oxidation of aminotetrazoles can lead to a variety of products, depending on the oxidant and reaction conditions. The amino group is susceptible to oxidation, and the tetrazole ring itself can undergo transformations under oxidative stress.

The oxidation of amines often proceeds through radical intermediates. In the case of this compound, oxidation could lead to the formation of an aminyl radical (R-NH•). Such radical intermediates are known to be involved in various chemical transformations. The presence of radical intermediates in reactions can sometimes be inferred by the use of radical scavengers, which are compounds that can react with and trap free radicals, thereby inhibiting or altering the course of the reaction. mdpi.commdpi.com

While direct evidence for radical intermediates in the oxidation of this compound is not documented, studies on the oxidation of other hindered amines and related heterocyclic systems suggest that radical pathways are plausible. researchgate.net For example, the oxidation of hindered amine light stabilizers (HALS) to nitroxyl (B88944) radicals is a well-known process that involves radical intermediates.

Oxidative conditions can lead to the cleavage of chemical bonds. In the context of this compound, the C-N bonds within the tetrazole ring and the exocyclic C-N bond (if the amino group is substituted) could be susceptible to cleavage. Amine-mediated bond cleavage in oxidized lignin (B12514952) models has demonstrated that amines can act as nucleophiles, leading to C-C and C-O bond cleavage. nih.gov Furthermore, KMnO4-mediated oxidative C-N bond cleavage of tertiary amines is a known synthetic methodology. researchgate.net

In the gas phase, the thermal decomposition of aminotetrazoles, which can be considered a form of oxidation at high temperatures, is known to involve ring opening and fragmentation, which inherently involves the cleavage of C-N and N-N bonds. diva-portal.orgdiva-portal.org Theoretical studies on the pyrolysis of 5-aminotetrazole (B145819) suggest that the initial steps involve isomerization followed by ring opening. diva-portal.orgdiva-portal.org

Cyclization and Polymerization Processes

Thermal treatment of aminotetrazoles can induce complex chemical transformations, including cyclization and decomposition, which can lead to the formation of new chemical frameworks or gaseous products.

The thermal decomposition of aminotetrazoles has been studied, particularly in the context of energetic materials. These studies provide insights into the stability of the tetrazole ring and the potential for forming new structures upon heating. While the primary outcome of heating aminotetrazoles is often decomposition into smaller molecules like nitrogen gas and hydrogen cyanide, the potential for cyclization or condensation reactions cannot be entirely ruled out, especially in the condensed phase.

Theoretical studies on the gas-phase pyrolysis of 5-aminotetrazole, which can exist in tautomeric forms including 2-hydrogen-5-aminotetrazole, have shown that the decomposition can proceed through different pathways, including the elimination of N2 or HN3. diva-portal.orgdiva-portal.org The elimination of N2 from the tetrazole ring is often a key step. diva-portal.orgdiva-portal.org The specific pathway and products are dependent on the substitution pattern on the tetrazole ring. semanticscholar.org

Table 2: Predicted Decomposition Pathways of Aminotetrazole Isomers

| Isomer | Primary Decomposition Products | Favored Elimination | Reference |

| 1-hydrogen-5-aminotetrazole | N2 + aminocyanamide | N2 | diva-portal.orgdiva-portal.org |

| 2-hydrogen-5-aminotetrazole | N2 + aminocyanamide | N2 | diva-portal.orgdiva-portal.org |

| 5-iminotetrazole | HN3 + cyanamide (B42294) | HN3 | diva-portal.orgdiva-portal.org |

These decomposition pathways highlight the reactivity of the tetrazole ring at elevated temperatures and suggest that the generation of new frameworks from this compound would likely compete with decomposition into gaseous products. The formation of solid residues in the thermal decomposition of aminotetrazoles indicates that some form of polymerization or condensation does occur. diva-portal.org

Lack of Publicly Available Research on the Bio-Redox Mechanisms of this compound

Despite a thorough search of available scientific literature, no specific information was found regarding the bio-redox mechanisms of the chemical compound this compound.

Initial investigations sought to uncover detailed research findings and data tables related to the biological oxidation and reduction pathways involving this compound. However, the search did not yield any studies, articles, or data repositories that directly address the bio-redox activity of this specific compound.

The inquiry included searches for the compound's involvement in biological redox reactions, its potential as an oxidant or reductant in physiological systems, and any associated mechanistic studies. The results were consistently devoid of any relevant information, indicating a significant gap in the current scientific knowledge base concerning the bio-redox properties of this compound.

Consequently, the section on "," with its subsection "5.4. Bio-Redox Mechanisms," cannot be populated with the scientifically accurate and detailed content as requested. The absence of primary research in this specific area prevents a substantive discussion and the creation of data tables as per the instructions.

Further research into the broader category of tetrazole derivatives may offer generalized insights, but any such information would fall outside the strict, compound-specific focus of the requested article. Therefore, to maintain the integrity and accuracy of the information presented, no content on the bio-redox mechanisms of this compound can be provided at this time.

Coordination Chemistry of 2h Tetrazol 2 Amine As a Ligand

Ligand Design and Coordination Modes

The design of ligands based on the tetrazole framework is driven by the ring's inherent electronic properties and the presence of four nitrogen atoms, which can act as potential donor sites. researchgate.net This structural feature allows for a variety of coordination behaviors, making tetrazoles highly adaptable building blocks in the synthesis of new coordination materials. scielo.br

The tetrazole ring is an exceptional building block for creating structurally versatile complexes. scielo.br The four nitrogen atoms of the ring possess lone pairs of electrons, making them effective metal chelators, similar in function to carboxylate groups. acs.org This allows tetrazoles to form stable complexes and participate in various interactions, including hydrogen bonding and coordination with metal ions. researchgate.net The specific tautomeric form of the tetrazole, such as the 1H- or 2H-form, can influence its coordination behavior. researchgate.net The versatility of the tetrazole moiety is evident in its ability to form one-, two-, or three-dimensional coordination polymers. arkat-usa.org The resulting architectures of these coordination complexes can be tuned by the choice of metal center and the presence of other auxiliary ligands. scielo.br

Tetrazole-based ligands, including 2H-Tetrazol-2-amine, exhibit a wide array of binding modes to metal centers, a consequence of the multiple nitrogen donor atoms available within the heterocyclic ring. arkat-usa.org The specific coordination mode is influenced by factors such as the substitution on the tetrazole ring, the nature of the metal ion, and the reaction conditions. scielo.br

Common coordination modes observed for tetrazole ligands include:

Monodentate Coordination: The ligand binds to a single metal center through one of the ring nitrogen atoms. In N2-substituted tetrazoles, the N4 atom is the most basic and is frequently the site of coordination. arkat-usa.org For instance, 1-tert-butyl-1H-tetrazole acts as a monodentate ligand, coordinating to Cu(II) cations via the N4 atom. researchgate.net

Bridging Coordination: The tetrazole ring can bridge two or more metal centers, leading to the formation of polymeric structures. This bridging can occur through different pairs of nitrogen atoms, such as N1 and N2, or N1 and N4. Multidentate ligands can coordinate to metal atoms through various nitrogen atoms (N1, N2, N3, N4) of the tetrazolyl groups, which often results in the formation of polymeric structures. arkat-usa.org

Chelating Coordination: Although less common for the tetrazole ring alone, ligands containing a tetrazole group along with another donor group can form a chelate ring with a metal ion. For example, a 5-(2-pyridyl)tetrazolato-ligand can coordinate in a bidentate mode through the pyridyl nitrogen and the N1 atom of the tetrazole ring. arkat-usa.org

The amino group in this compound can also participate in coordination, potentially allowing for bidentate chelation through one of the ring nitrogens and the exocyclic amino nitrogen. pvpcollegepatoda.org The stereochemically active amino group can also form stable hydrogen-bonded networks within the crystal structure. sciencenet.cn

Table 1: Examples of Coordination Modes in Tetrazole-Based Complexes

| Ligand Type | Metal Ion | Coordination Mode | Structural Outcome | Reference |

|---|---|---|---|---|

| N2-Substituted Tetrazole | Fe(II) | Monodentate (via N4) | 3D Polymer Nets | arkat-usa.org |

| 1-tert-Butyl-1H-tetrazole | Cu(II) | Monodentate (via N4) | 1D Coordination Polymer | researchgate.net |

| 5-(2-pyridyl)tetrazolato | Mn(II) | Bidentate (pyridyl-N, tetrazole-N1) | Complex | arkat-usa.org |

| N,N-bis(1H-tetrazol-5-yl)-amine | Cu(II) | Bridging | Coordination Compounds | arkat-usa.org |

| 5-aminotetrazole (B145819) | Co(II) | Monodentate (via N4) | Coordination Complex | wikipedia.org |

Formation of Metal Complexes and Coordination Compounds

The reaction of this compound and related tetrazole derivatives with various metal salts leads to the formation of a wide range of coordination compounds. arkat-usa.org These reactions are typically carried out in aqueous or alcoholic solutions, often yielding crystalline products that are poorly soluble in common organic solvents. arkat-usa.org The resulting structures can range from discrete molecular complexes to extended coordination polymers. arkat-usa.org

This compound and its isomers have been shown to be promising ligands for the creation of energetic coordination complexes with various transition metals. researchgate.net A variety of transition metal complexes involving tetrazole-containing ligands have been synthesized and characterized, including those with copper, cobalt, nickel, zinc, manganese, and platinum group metals. arkat-usa.orgscielo.brjocpr.comscienceopen.com

For example, complexes of Cu(II), Co(II), Ni(II), and Zn(II) containing tetrazole ligands have been reported. arkat-usa.org In many cases, the tetrazole ligand coordinates in its deprotonated (tetrazolate anion) form. arkat-usa.org The geometry around the metal center can vary significantly; for instance, in one copper complex with a tetrazole derivative, the Cu atom displays a distorted octahedral geometry, bonded to four nitrogen atoms from two ligands in the equatorial plane. arkat-usa.org Another study reported the synthesis of Ni(II) and Cu(II) complexes with substituted benzimidazole (B57391) ligands, where the ligands act in a monodentate fashion through a tertiary nitrogen atom. jocpr.com The resulting Ni(II) complexes were found to have a tetrahedral geometry, while the Cu(II) complexes exhibited a square planar geometry. jocpr.com The variation of the metal center (e.g., Mn(II), Fe(II), Cu(II), Zn(II)) and counter-anions allows for the tailoring of the properties of the resulting complexes. researchgate.net

Table 2: Selected Transition Metal Complexes with Tetrazole-Containing Ligands

| Metal Ion | Ligand | Formula of Complex | Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | 2-methyltetrazole | [Cu(2-methyltetrazole)₂Cl₂] | Elongated Octahedron | arkat-usa.org |

| Fe(II) | 1,3-di(tetrazol-2-yl)propane | {Fe(ligand)₃₂·2EtOH}ₙ | - | arkat-usa.org |

| Pt(II) | 2-tert-butyl-5-aminotetrazole | [Pt(ligand)₂Cl₂] | - | arkat-usa.org |

| Co(II) | 5-aminotetrazole | [CoCl₂(aminotetrazole)₄] | - | wikipedia.org |

| Ni(II) | 2-substituted benzimidazole | [Ni(ligand)₂Cl₂] | Tetrahedral | jocpr.com |

| Cu(II) | 2-substituted benzimidazole | [Cu(ligand)₂Cl₂] | Square Planar | jocpr.com |

Metal-Organic Frameworks (MOFs) are a class of coordination polymers with porous structures, and tetrazole-based ligands are excellent candidates for their construction. researchgate.netscielo.br The ability of tetrazoles to act as multidentate bridging ligands facilitates the formation of robust and often porous frameworks. researchgate.net Amine-functionalized MOFs, in particular, have garnered significant attention for applications such as CO₂ capture. rsc.org

The use of bifunctional ligands containing both a tetrazole group and a carboxylate group can lead to the formation of intriguing MOFs. scielo.br For instance, two new MOFs based on an in situ formed ligand, 5-[(2H-tetrazol-5-yl)amino]isophthalic acid, have been synthesized with Zn(II) and Cd(II). researchgate.netnih.gov Both of these frameworks possess three-directional intersecting channel systems. researchgate.netnih.gov The primary structural difference between them lies in the coordination of the metal center; the zinc complex features a four-coordinated metal, while the cadmium complex has a six-coordinated metal, leading to different channel structures and stabilities. researchgate.netnih.gov Energetic MOFs incorporating ligands like bis(tetrazole)methane with copper and manganese have also been reported, demonstrating the versatility of tetrazoles in creating functional materials. at.ua

While the coordination chemistry of tetrazole derivatives with d-block elements is well-established, there is a growing interest in their complexes with lanthanide ions. researchgate.net Lanthanide ions are characterized by their large ionic radii and preference for ligands with high coordination numbers, often with oxygen donor atoms. nih.gov The four potential nitrogen donor atoms of the tetrazole ring provide diverse structural possibilities for coordination with lanthanides. researchgate.net

The coordination of tetrazole ligands to lanthanide ions can influence the photophysical properties of the resulting complexes. researchgate.net A review of structurally characterized lanthanide-tetrazolato complexes highlights the impact of the ligand's structural features on its interaction with the lanthanide's coordination spheres. researchgate.net The preparation of a series of lanthanide(II) and (III) complexes with N,O-donor tripodal ligands has been reported, showcasing the ongoing exploration of f-block metal coordination chemistry. nih.gov The flexibility and donor properties of these ligands are crucial in accommodating the coordination preferences of lanthanide ions. nih.gov

Influence of Ligand Isomerism on Coordination Properties

The coordination chemistry of aminotetrazoles is significantly influenced by the isomeric form of the ligand. The position of the amino group on the tetrazole ring dictates the ligand's electronic properties, steric profile, and potential coordination sites. This section explores the differences in coordination properties between this compound (2-AT) and its structural isomer, 1H-Tetrazol-1-amine (1-AT).

The seemingly minor difference in the substitution position of the amino group—at the N2 position in 2-AT versus the N1 position in 1-AT—leads to notable changes in the resulting coordination compounds. These differences manifest in the stoichiometry, coordination environment of the metal center, and the inclusion of solvent molecules within the crystal lattice.

A clear example of this influence is observed in the synthesis of energetic coordination polymers (ECPs) using copper(II) perchlorate. researchgate.net When 2-AT and 1-AT are used as ligands under similar conditions, they yield complexes with distinct compositions and properties. While both isomers have different amino group substitution positions on the tetrazole ring, their coordination environments in the resulting Cu(II)-based ECPs are markedly different. researchgate.net

Research has shown that the complex formed with 1-AT exhibits a "greatly improved" coordination environment compared to the complex formed with 2-AT. researchgate.net Specifically, the use of 1-AT as a ligand results in a higher ratio of ligand to the perchlorate anion (3:1) and, crucially, excludes water molecules from the coordination sphere. researchgate.net In contrast, the complex with 2-AT has a lower ligand-to-perchlorate ratio (2:1) and incorporates water. researchgate.net The absence of coordinated water is a significant advantage in the context of energetic materials, as it can enhance stability and performance.

These findings highlight that ligand isomerism is a critical factor in the design of coordination compounds. The specific placement of functional groups, as seen in the case of 2-AT and 1-AT, directly impacts the steric and electronic factors governing complex formation, leading to substantial differences in the final structure and composition of the material. researchgate.net

| Property | Complex with this compound (2-AT) | Complex with 1H-Tetrazol-1-amine (1-AT) |

|---|---|---|

| Ligand-to-Anion Ratio | 2:1 | 3:1 |

| Coordinated Water | Present | Absent |

| Coordination Environment | Standard | Described as "Greatly Improved" |

Applications of 2h Tetrazol 2 Amine and Its Derivatives in Advanced Materials

Energetic Materials Research and Development

The tetrazole ring is a foundational component in the field of high energy density materials (HEDMs). Its inherent properties, such as a high positive heat of formation, significant nitrogen content, and good thermal stability, make its derivatives, including those of 2H-tetrazol-2-amine, highly sought after for creating next-generation energetic compounds. core.ac.ukwikipedia.org These materials are designed to surpass the performance and safety of traditional explosives like RDX and HMX. mpg.dersc.org

High Nitrogen Content Contributions

A primary advantage of tetrazole-based compounds in energetic materials is their exceptionally high nitrogen content. The decomposition of these molecules releases large volumes of nitrogen gas (N₂), a very stable molecule, which contributes significantly to the explosive power. The nitrogen content in derivatives of this compound can far exceed that of conventional explosives. mpg.de For instance, certain bistetrazolate compounds, which can be derived from tetrazole precursors, exhibit nitrogen contents ranging from 59.3% to 74.8%. mpg.de This is substantially higher than the nitrogen content of well-known explosives such as RDX (37.8%) and HMX (37.8%). mpg.de The high nitrogen content not only increases the energy output but also leads to the formation of more environmentally benign decomposition products compared to carbon-heavy explosives.

| Compound | Nitrogen Content (%) |

| Dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | 74.8% mpg.de |

| Ammonium (B1175870) salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | 69.7% tandfonline.com |

| RDX (Reference) | 37.8% mpg.de |

| HMX (Reference) | 37.8% mpg.de |

| CL-20 (Reference) | 38.3% mpg.de |

Thermostability in Energetic Compounds

Thermal stability is a critical parameter for the safe handling, storage, and application of energetic materials. Tetrazole derivatives often exhibit good thermal stability due to the aromaticity and stability of the heterocyclic ring. core.ac.uktandfonline.com Research has focused on synthesizing tetrazole-based compounds that balance high energy output with sufficient thermal robustness. For example, energetic compounds derived from the N-functionalization of 5-aminotetrazoles have shown decomposition temperatures (Td) above 200°C, which is comparable to or better than some standard energetic materials. core.ac.uk The thermal stability of these compounds can be tuned by creating energetic salts or by introducing different functional groups. newcastle.edu.auresearchgate.net

| Compound | Decomposition Temperature (Td) (°C) |

| DMPT-2 (a bicyclic AT-based compound) | 209 core.ac.uk |

| DMPT-1 (a bicyclic AT-based compound) | 191 core.ac.uk |

| NTOM (a nitrotetrazole derivative) | >240 nih.gov |

| NTOF (a nitrotetrazole derivative) | >240 nih.gov |

| RDX (Reference) | ~204 polimi.it |

Precursors for Energetic Salts

This compound and its isomers, like 5-aminotetrazole (B145819), are valuable precursors for synthesizing a wide range of energetic salts. mpg.demdpi.com The acidic proton on the tetrazole ring can be readily replaced by a variety of nitrogen-rich cations (such as ammonium, hydrazinium, guanidinium, and aminoguanidinium) through simple acid-base reactions. mpg.deacs.org This process allows for the fine-tuning of the energetic properties of the final material. The resulting salts often exhibit enhanced stability, density, and detonation performance compared to their neutral precursors. tandfonline.comnewcastle.edu.au For example, the dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole not only has a very high nitrogen content but also shows a calculated detonation velocity of 9822 m/s, which is superior to that of CL-20 (9730 m/s), while maintaining moderate sensitivity. mpg.de

| Energetic Salt Precursor | Resulting Salt Cation | Calculated Detonation Velocity (m/s) | Reference |

| 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | Dihydrazinium | 9822 | mpg.de |

| 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole | Ammonium | - | mpg.de |

| N-(3,4-dinitro-1H-pyrazol-5-yl)-2H-tetrazol-5-amine | Hydroxylammonium | 9412 | newcastle.edu.au |

| 5-(Trinitromethyl)-2H-tetrazole | Ammonium | - | mdpi.com |

| 3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | Hydroxylammonium | 8779 | tandfonline.com |

Carbon Nitride Frameworks

In the search for novel materials, tetrazole derivatives, specifically 5-aminotetrazole (an isomer of this compound), have been identified as highly effective precursors for the synthesis of nitrogen-rich carbon nitrides. mpg.de These materials, with stoichiometries such as C₃N₅, C₃N₆, and C₃N₇, possess unique electronic and catalytic properties. nih.gov The high nitrogen content of the tetrazole precursor is crucial for forming these advanced frameworks, which often feature triazine and tetrazine moieties. nih.gov

The synthesis typically involves the thermal polymerization or ionothermal synthesis of 5-aminotetrazole, sometimes within the pores of a silica (B1680970) template (a hard templating strategy) to create ordered mesoporous structures. For instance, porous g-C₃N₅ has been prepared through the self-assembly of 5-amino-1H-tetrazole (5-ATTZ). These resulting carbon nitride materials are explored for applications in photocatalysis and as basic catalysts in organic reactions, leveraging the high density of nitrogen functionalities within their structure. newcastle.edu.au The use of tetrazole precursors allows for the creation of carbon nitrides with higher nitrogen content and different electronic structures compared to those derived from more common precursors like melamine (B1676169) or urea. mpg.de

Optoelectronic Materials

Derivatives of 2H-tetrazole are being investigated for their potential in optoelectronic applications, particularly in the field of nonlinear optical (NLO) materials. These materials can alter the properties of light and are essential for technologies like optical switching and data storage. The key to their function is the creation of "push-pull" molecules, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system (a linker).

Recent research has shown that the tetrazole ring can act as an effective π-linker in such systems. By synthesizing 2,5-disubstituted tetrazoles with donor and acceptor groups, researchers have created molecules that exhibit significant intramolecular charge transfer (ICT), a prerequisite for NLO activity. The efficiency of this charge transfer, and thus the NLO properties, can be tuned by changing the strength of the donor and acceptor groups attached to the tetrazole core. For example, a 2,5-disubstituted tetrazole bearing a strong electron-donating 4-(N,N-diphenylamino)phenyl group showed the highest NLO activity in one study. These findings suggest that tetrazole-based compounds could serve as building blocks for future organic optoelectronic devices.